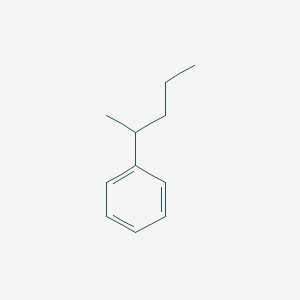

2-Phenylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHAIAJHDPJXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870993 | |

| Record name | 2-Phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-52-0, 29316-05-0 | |

| Record name | 2-Phenylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, sec-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029316050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-phenylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1-methylbutyl)benzene: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (1-methylbutyl)benzene, also known as 2-phenylpentane. The document details two core methodologies: Friedel-Crafts alkylation and a Grignard reagent-based synthesis. For each method, this guide presents detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations and workflows.

Core Synthetic Pathways

(1-methylbutyl)benzene can be synthesized through two principal methods: the direct alkylation of benzene via a Friedel-Crafts reaction, or a two-step process involving the synthesis of a tertiary alcohol via a Grignard reaction, followed by reduction to the desired alkane.

Friedel-Crafts Alkylation

This method involves the electrophilic aromatic substitution of a hydrogen atom on the benzene ring with a 1-methylbutyl group. This can be achieved using an appropriate alkylating agent such as 2-chloropentane or 2-pentene in the presence of a Lewis acid or protic acid catalyst.[1][2]

Reaction Scheme:

or

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement, which can lead to the formation of isomeric products.[1] Additionally, the product, (1-methylbutyl)benzene, is more reactive than benzene itself, which can lead to polyalkylation.[1]

Experimental Protocol: Alkylation of Benzene with 2-Pentene

This protocol is adapted from general procedures for Friedel-Crafts alkylation with alkenes.

Materials:

-

Benzene (anhydrous)

-

2-Pentene

-

Concentrated Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

To a stirred, cooled (0-5 °C) mixture of anhydrous benzene and a catalytic amount of concentrated sulfuric acid, slowly add 2-pentene.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Quench the reaction by carefully pouring the mixture over ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation.

Expected Yield: The yield can vary significantly depending on the specific conditions and catalyst used, but yields in the range of 40-60% have been reported for similar reactions.

Grignard Reagent Synthesis and Reduction

This two-step approach offers a more controlled synthesis of (1-methylbutyl)benzene, avoiding the rearrangement issues associated with Friedel-Crafts alkylation. The first step involves the synthesis of 2-phenyl-2-pentanol via the reaction of a phenyl Grignard reagent with 2-pentanone. The resulting tertiary alcohol is then reduced to the target alkane.

Step 1: Synthesis of 2-Phenyl-2-pentanol via Grignard Reaction

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Phenyl-2-pentanol

This protocol is based on general procedures for Grignard reactions.[3]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

2-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. A crystal of iodine may be added to activate the magnesium.

-

Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 2-pentanone in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-phenyl-2-pentanol.

Expected Yield: Yields for Grignard reactions of this type are typically in the range of 70-90%.[5]

Step 2: Reduction of 2-Phenyl-2-pentanol

The tertiary alcohol can be reduced to the corresponding alkane using methods such as the Clemmensen reduction or by catalytic hydrogenation after dehydration to the alkene. The Clemmensen reduction is suitable for substrates that are stable to strongly acidic conditions.

Reaction Scheme (Clemmensen Reduction):

Experimental Protocol: Clemmensen Reduction of 2-Phenyl-2-pentanol

This protocol is based on general procedures for the Clemmensen reduction.

Materials:

-

2-Phenyl-2-pentanol

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the solid with water.

-

To a round-bottom flask containing the zinc amalgam, add toluene, concentrated hydrochloric acid, and the crude 2-phenyl-2-pentanol.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reaction.

-

After cooling, separate the organic layer.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by fractional distillation.

Expected Yield: Yields for Clemmensen reductions can be variable but are often in the range of 50-70%.

Data Presentation

Table 1: Physical and Spectroscopic Data for (1-methylbutyl)benzene

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [6] |

| Molecular Weight | 148.25 g/mol | [7] |

| CAS Number | 2719-52-0 | [8] |

| Boiling Point | 190-192 °C | |

| Density | 0.86 g/mL | [7] |

| ¹H NMR (CDCl₃, δ) | ~7.1-7.3 (m, 5H, Ar-H), ~2.6 (m, 1H, CH), ~1.6 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃), ~0.8 (t, 3H, CH₃) | [6] |

| ¹³C NMR (CDCl₃, δ) | ~146, 128.5, 126.8, 125.8, 42.1, 39.2, 20.9, 20.7, 14.1 | [9] |

| IR (neat, cm⁻¹) | ~3085, 3062, 3028 (Ar-H stretch), 2959, 2929, 2872 (C-H stretch), 1604, 1495, 1454 (C=C stretch), 760, 698 (Ar-H bend) | [6] |

| Mass Spectrum (m/z) | 148 (M+), 119, 105, 91, 77, 57 | [10] |

Table 2: Comparison of Synthetic Routes

| Feature | Friedel-Crafts Alkylation | Grignard Synthesis & Reduction |

| Number of Steps | 1 | 2 |

| Starting Materials | Benzene, 2-pentene/2-chloropentane | Bromobenzene, 2-pentanone |

| Key Reagents | Lewis acid (e.g., AlCl₃) or Protic acid (e.g., H₂SO₄) | Magnesium, Zn(Hg), HCl |

| Potential Issues | Carbocation rearrangement, Polyalkylation | Moisture sensitivity of Grignard reagent, Harsh conditions for reduction |

| Typical Overall Yield | 40-60% | 35-63% (cumulative) |

| Selectivity | Can produce isomeric mixtures | High regioselectivity |

Mandatory Visualizations

Caption: Friedel-Crafts Alkylation Pathway.

Caption: Grignard Synthesis and Reduction Workflow.

Caption: Logical Relationship of Synthetic Routes.

References

- 1. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. Solved The Grignard Reaction This experiment will | Chegg.com [chegg.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C11H16 | CID 17627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(2719-52-0) MS [m.chemicalbook.com]

sec-Amylbenzene: A Technical Overview for Research and Development

Introduction

sec-Amylbenzene, systematically known as 2-phenylpentane, is an aromatic hydrocarbon characterized by a benzene ring substituted with a sec-amyl group. While its isomeric counterpart, tert-amylbenzene, has found applications as an industrial intermediate, sec-amylbenzene is less commonly utilized and is often considered a byproduct in certain chemical syntheses. This technical guide provides a comprehensive overview of the known physicochemical properties of sec-amylbenzene, compiled from various chemical databases. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in their work.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of sec-amylbenzene.

Table 1: Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| CAS Number | 2719-52-0, 29316-05-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ | [2][3][4] |

| Molecular Weight | 148.24 g/mol | [2][5] |

| Synonyms | This compound, (1-Methylbutyl)benzene, sec-Pentylbenzene | [1][2][3][6] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Aromatic | [6] |

| Density | 0.86 g/cm³ | [2][3] |

| Boiling Point | 190-192 °C at 760 mmHg | [2][3] |

| Melting Point | -44.72 °C (estimate) | [2] |

| Flash Point | 60.6 °C | [2][3] |

| Refractive Index | 1.4853 - 1.487 | [2][3] |

| Vapor Pressure | 0.696 mmHg at 25 °C | [3] |

Synthesis and Isomerization

The synthesis of amylbenzenes, such as the commercially relevant tert-amylbenzene, is often achieved through Friedel-Crafts alkylation of benzene with an amylene or amyl alcohol. A common challenge in these syntheses is the control of isomerization. The formation of sec-amylbenzene can occur as a byproduct when tert-amylbenzene is the desired product, particularly when using certain catalysts like aluminum chloride. The reaction conditions can be optimized to favor the formation of one isomer over the other.

Below is a generalized workflow for the synthesis of amylbenzenes, illustrating the potential for the formation of both sec- and tert- isomers.

Applications in Research and Drug Development

A thorough review of the scientific literature reveals a notable absence of studies on the biological activity of sec-amylbenzene. Consequently, there are no established experimental protocols for its use in biological research or drug development, nor are there any known signaling pathways associated with this compound. Its primary relevance in a research context appears to be as a reference compound in analytical chemistry and as a potential impurity in the synthesis of other alkylated benzenes. For drug development professionals, the lack of data on biological effects suggests that sec-amylbenzene is not currently a molecule of interest for therapeutic applications.

Safety Information

sec-Amylbenzene is a flammable liquid.[4] Standard laboratory precautions for handling flammable organic compounds should be followed, including working in a well-ventilated area and avoiding sources of ignition. It is advised to avoid contact with skin and eyes.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C11H16 | CID 17627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2719-52-0,this compound | lookchem [lookchem.com]

- 3. sec-pentylbenzene | 29316-05-0 [chemnet.com]

- 4. chembk.com [chembk.com]

- 5. Benzene, (1-methylbutyl)- (CAS 2719-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 2719-52-0 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylpentane

Introduction

This compound, also known as (1-methylbutyl)benzene or sec-amylbenzene, is an alkyl-substituted aromatic hydrocarbon.[1][2] Its structure consists of a five-carbon pentane chain attached to a phenyl group at the second carbon atom.[1][2] This compound serves as a fundamental model for investigating the structure, properties, and reactivity of a broad class of organic compounds prevalent in industrial processes and biological systems.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Research involving this compound ranges from fundamental studies in reaction mechanisms and catalysis to its use as a chemical intermediate and in the synthesis of pharmaceuticals and fragrances.[1][3][4]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are well-documented. Due to the chiral center at the second carbon of the pentane chain, this compound exists as a pair of enantiomers. These enantiomers share identical physical properties like boiling point and density but differ in their interaction with plane-polarized light and other chiral molecules.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [1][2][3][5][6][7] |

| Molecular Weight | 148.24 g/mol | [1][3][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Odor | Characteristic aromatic | [1][2] |

| Density | 0.859 g/cm³ | [3][5] |

| Boiling Point | 192 °C at 760 mmHg | [3][5] |

| Melting Point | -69.9 °C | [3] |

| Flash Point | 60.6 °C | [3][5] |

| Refractive Index | 1.487 | [3] |

| Vapor Pressure | 0.696 mmHg at 25°C | [3][5] |

| Solubility | Low solubility in water; soluble in organic solvents | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | The spectrum shows multiple distinct proton environments in the alkyl region (approx. 0.9–1.4 ppm) and the aromatic region.[8] |

| ¹³C NMR | Spectral data is available and provided by sources like Tokyo Kasei Kogyo Company, Ltd.[6] |

| Mass Spectrometry (MS) | The molecular ion (M⁺) peak is observed. A common fragmentation pathway is benzylic cleavage, leading to a stable secondary benzylic carbocation.[1] Major fragment ions are often observed at m/z 105 and 71.[6] |

| Infrared (IR) Spectroscopy | The spectrum is characterized by C-H stretching vibrations for the alkyl groups (2880-2940 cm⁻¹) and the aromatic ring (~3055 cm⁻¹).[1][9] C-H deformation vibrations for the alkyl groups appear at 1365-1480 cm⁻¹.[9] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay between its aromatic phenyl ring and the aliphatic sec-pentyl side chain.[1]

Electrophilic Aromatic Substitution

The phenyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions. The sec-pentyl group is an activating group and directs incoming electrophiles to the ortho and para positions.[1]

-

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.[1]

-

Halogenation: Introduction of a halogen (e.g., Cl, Br) in the presence of a Lewis acid catalyst.[1]

-

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl or acyl halide with a strong Lewis acid catalyst like AlCl₃.[1]

Caption: Reactivity pathways of the this compound aromatic ring.

Reactions of the Alkyl Side Chain

The aliphatic side chain can also undergo reactions, although typically under more vigorous conditions than the aromatic ring. These can include free-radical halogenation at the benzylic position.

Synthesis and Manufacturing

Several synthetic routes are employed for the production of this compound.

-

Alkylation-Based Routes: The most common method is the Friedel-Crafts alkylation of benzene with a suitable pentyl derivative, such as 2-chloropentane or pentenes, in the presence of a Lewis acid catalyst. Care must be taken to avoid carbocation rearrangements which can lead to isomeric products.[1]

-

Reduction-Driven Approaches: Catalytic hydrogenation of unsaturated precursors like 2-phenyl-1-pentene or 2-phenyl-2-pentene over a metal catalyst (e.g., Palladium on carbon) yields this compound.[1]

-

Grignard Reagent Routes: Nucleophilic substitution involving a Grignard reagent, such as the reaction of a pentylmagnesium halide with a phenyl electrophile, can also be used. This method requires strictly anhydrous conditions.[1]

Caption: Friedel-Crafts alkylation route to synthesize this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound follow standard organic chemistry laboratory techniques.

Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol provides a general methodology for the synthesis of this compound.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

-

Reagent Charging: Anhydrous aluminum trichloride (AlCl₃) is suspended in an excess of dry benzene within the flask, which is cooled in an ice bath.

-

Addition of Alkyl Halide: 2-Chloropentane is added dropwise from the addition funnel to the stirred suspension over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of HCl gas ceases.

-

Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice. The organic layer is separated, washed with dilute HCl, then with a sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol: Determination of Physical Properties

References

- 1. This compound | 2719-52-0 | Benchchem [benchchem.com]

- 2. CAS 2719-52-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2719-52-0 [chemicalbook.com]

- 5. This compound | CAS#:29316-05-0 | Chemsrc [chemsrc.com]

- 6. This compound | C11H16 | CID 17627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to (Pentan-2-yl)benzene

This guide provides a comprehensive overview of the chemical compound 2-phenylpentane, including its nomenclature, physicochemical properties, and synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (pentan-2-yl)benzene [1].

Synonyms: this compound is also known by several other names in the literature and commercial listings. These include:

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆[2][5][6] |

| Molecular Weight | 148.24 g/mol [2] |

| CAS Number | 2719-52-0[2][3][6] |

| Appearance | Colorless to pale yellow liquid[2][5] |

| Odor | Aromatic[2][5] |

| Density | 0.859 - 0.86 g/cm³[7][8] |

| Boiling Point | 190 - 192°C at 760 mmHg[7][8] |

| Melting Point | -69.9°C[7] |

| Flash Point | 60.6°C[7] |

| Refractive Index | 1.4853 - 1.487[7][8] |

| Vapor Pressure | 0.696 mmHg at 25°C[7] |

| Solubility | Low solubility in water, soluble in organic solvents[5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Description |

| ¹³C NMR | The carbon atoms of the phenyl ring typically show signals in the downfield region of the spectrum (around δ 125-148 ppm), while the aliphatic carbons of the pentyl chain appear at higher field strengths[2]. |

| GC-MS | Gas chromatography-mass spectrometry data is available, with characteristic fragmentation patterns used for identification[4]. |

| Infrared Spectroscopy | Expected to show characteristic peaks for C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching of the aromatic ring. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving alkylation of benzene or reduction of an unsaturated precursor.

3.1. Alkylation-Based Synthesis

This is a primary method for producing this compound and involves the direct addition of an alkyl group to the benzene ring, typically catalyzed by a Lewis acid[2].

-

Reactants: Benzene and a suitable pentylating agent (e.g., 2-chloropentane, 1-pentene, or 2-pentene).

-

Catalyst: A strong Lewis acid such as aluminum trichloride (AlCl₃) is commonly used[2].

-

General Procedure:

-

The Lewis acid catalyst is added to a flask containing benzene under an inert atmosphere.

-

The alkylating agent is then added dropwise to the stirred mixture. The reaction temperature is controlled, often at or below room temperature, to minimize side reactions.

-

The reaction is allowed to proceed for a specified time until completion.

-

The reaction is quenched by carefully adding water or a dilute acid.

-

The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

The final product is purified by distillation.

-

-

Note on Carbocation Rearrangement: If a primary alkylating agent like 1-chloropentane or 1-pentene is used, the initially formed primary carbocation can undergo a 1,2-hydride shift to form the more stable secondary carbocation, leading to the desired this compound product[2].

3.2. Reduction-Driven Synthesis

This approach involves the catalytic hydrogenation of an unsaturated precursor, such as 2-phenyl-1-pentene or 2-phenyl-2-pentene[2].

-

Substrate: An unsaturated phenylalkene like 2-phenyl-1-pentene. The precursor itself can be synthesized via methods like the Wittig reaction or dehydration of 2-phenyl-2-pentanol[2].

-

Reagent: Hydrogen gas (H₂).

-

Catalyst: A metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

General Procedure:

-

The unsaturated precursor is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

-

The catalyst is added to the solution.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired level.

-

The mixture is agitated (e.g., by stirring or shaking) at a controlled temperature until the theoretical amount of hydrogen has been consumed.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

-

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via an alkylation-based route.

Caption: Figure 1: Generalized Workflow for Alkylation-Based Synthesis of this compound.

4.2. Chemical Reactivity

The phenyl group in this compound is susceptible to electrophilic aromatic substitution. The sec-pentyl group is an ortho-, para-directing activator. The diagram below illustrates this logical relationship.

Caption: Figure 2: Electrophilic Aromatic Substitution of this compound.

References

- 1. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 2. This compound | 2719-52-0 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C11H16 | CID 17627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2719-52-0: this compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. This compound [chembk.com]

Spectroscopic Analysis of 2-Phenylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylpentane (CAS: 2719-52-0), a substituted aromatic hydrocarbon. The document details mass spectrometry and nuclear magnetic resonance spectroscopy data, outlines generalized experimental protocols for these techniques, and presents a logical workflow for structural elucidation.

Data Presentation

The following sections summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented in Table 1 is compiled from various spectral databases.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | 15-30 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₈H₉]⁺ (Base Peak) |

| 91 | 10-20 | [C₇H₇]⁺ |

| 77 | 5-10 | [C₆H₅]⁺ |

| 71 | ~100 | [C₅H₁₁]⁺ |

| 43 | 20-40 | [C₃H₇]⁺ |

| 29 | 10-20 | [C₂H₅]⁺ |

Note: Relative intensities can vary depending on the ionization method and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined high-resolution ¹H and ¹³C NMR data for this compound are primarily available in proprietary databases.[1] The following data is predicted based on empirical models and known chemical shifts for similar alkylbenzenes.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-Ar (ortho, meta, para) | 7.10 - 7.35 | m | 5H | - |

| H-2 | 2.60 - 2.75 | m | 1H | ~7.0 |

| H-1 | 1.20 - 1.30 | d | 3H | ~7.0 |

| H-3 | 1.55 - 1.70 | m | 2H | ~7.5 |

| H-4 | 1.25 - 1.40 | m | 2H | ~7.5 |

| H-5 | 0.85 - 0.95 | t | 3H | ~7.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Ar (ipso) | 146 - 148 |

| C-Ar (ortho, meta, para) | 125 - 129 |

| C-2 | 40 - 42 |

| C-1 | 21 - 23 |

| C-3 | 39 - 41 |

| C-4 | 20 - 22 |

| C-5 | 13 - 15 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not typically published. The following sections describe generalized procedures for obtaining mass spectrometry and nuclear magnetic resonance data for small organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.

-

Oven Program: A temperature ramp is employed to ensure separation from any impurities, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of this compound, and the corresponding mass spectrum is extracted and interpreted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹³C NMR: 20-50 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

-

Number of Scans: Typically 8-16 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectra are referenced to the internal standard.

-

For ¹H NMR, the signals are integrated, and coupling constants are measured.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.

Caption: Logical workflow for structural elucidation using mass spectrometry and NMR spectroscopy.

References

The Biological Activity of 2-Phenylpentane Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

Introduction: The 2-phenylpentane scaffold, a seemingly simple aromatic hydrocarbon, serves as a foundational structure for a diverse array of biologically active derivatives. While this compound itself has limited documented biological activity, its structural motif is a key component in numerous synthetic compounds exhibiting a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their potential applications in drug discovery and development. We delve into their anticancer, antifungal, antimicrobial, and neuroprotective properties, among others, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

Derivatives incorporating a modified this compound-like framework have demonstrated significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and the activity of enzymes such as topoisomerase IIα.

A notable class of compounds, 2-phenylacrylonitriles, has shown potent inhibitory activity against various cancer cell lines. For instance, compound 1g2a displayed strong inhibition of HCT116 and BEL-7402 cells with IC50 values of 5.9 nM and 7.8 nM, respectively.[1] This class of compounds is believed to exert its anticancer effects by inhibiting tubulin polymerization.[1]

Another study focused on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. Among the synthesized compounds, 4e and 4f exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM, comparable to the positive controls 5-fluorouracil and etoposide.[2] Molecular docking studies suggest that these compounds may bind to and inhibit kinases associated with these cancer cell lines.[2]

Furthermore, 2-phenylnaphthalenoid amide derivatives have been identified as human DNA topoisomerase IIα (TopoIIα) inhibitors.[3] Compound K10 from this series showed high TopoIIα inhibitory activity and potent antiproliferation against HepG-2 and MDA-MB-231 cells, with IC50 values of 0.33 and 0.63 μM, respectively.[3]

Pyrazoline derivatives containing a phenyl group have also been investigated for their cytotoxic effects. Compound 11 , 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was found to be the most effective against AsPC-1 and U251 cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively.[4]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | MCF-7 | 1 - 10 | [2] |

| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | SK-MEL-28 | 1 - 10 | [2] |

| 1g2a | 2-phenylacrylonitrile | HCT116 | 0.0059 | [1] |

| 1g2a | 2-phenylacrylonitrile | BEL-7402 | 0.0078 | [1] |

| K10 | 2-phenylnaphthalenoid amide | HepG-2 | 0.33 | [3] |

| K10 | 2-phenylnaphthalenoid amide | MDA-MB-231 | 0.63 | [3] |

| 11 | Pyrazoline | AsPC-1 | 16.8 | [4] |

| 11 | Pyrazoline | U251 | 11.9 | [4] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Proliferation: [1]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay: [1]

-

Tubulin Preparation: Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

-

Polymerization Monitoring: The assembly of microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of treated samples with those of untreated controls.

Caption: Workflow for anticancer screening of this compound derivatives.

Antifungal Activity of this compound Derivatives

The development of new antifungal agents is crucial to combat the rise of drug-resistant fungal infections. Derivatives containing a 2-phenylthiazole or 2-phenylpyrimidine core have shown promise as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

In one study, a series of 2-phenylthiazole derivatives were designed and synthesized, leading to the identification of compound B9 , which exhibited potent inhibitory activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[5] Similarly, a series of 2-phenylpyrimidine derivatives were developed as CYP51 inhibitors, with compound C6 showing good efficacy against seven common clinically susceptible strains, significantly superior to the first-line drug fluconazole.[6]

Table 2: Antifungal Activity of this compound Derivatives

| Compound ID | Derivative Class | Target | Activity | Reference |

| B9 | 2-phenylthiazole | CYP51 | Potent against 7 susceptible and moderate against 6 resistant fungal strains. | [5] |

| C6 | 2-phenylpyrimidine | CYP51 | Good efficacy against 7 susceptible fungal strains, superior to fluconazole. | [6] |

Experimental Protocols: Antifungal Activity Assessment

In Vitro Antifungal Susceptibility Testing (CLSI M27-A3): [6]

-

Fungal Strains: A panel of clinically relevant fungal strains is used.

-

Inoculum Preparation: Fungal suspensions are prepared and adjusted to a standardized concentration.

-

Microdilution Assay: The compounds are serially diluted in microtiter plates. The fungal inoculum is added to each well.

-

Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24-48 hours).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Caption: Inhibition of fungal ergosterol biosynthesis by CYP51 inhibitors.

Neuroprotective Effects of this compound Derivatives

Neurodegenerative diseases pose a significant challenge to global health, and there is a pressing need for new therapeutic agents. Phenylbutyrate, a derivative of a phenyl-substituted carboxylic acid, is a known histone deacetylase (HDAC) inhibitor that has demonstrated neuroprotective effects.[7] Administration of phenylbutyrate has been shown to significantly attenuate the MPTP-induced depletion of striatal dopamine and the loss of tyrosine hydroxylase-positive neurons in the substantia nigra in a mouse model of Parkinson's disease.[7]

Other phytochemicals with phenylpropanoid structures, such as curcumin and resveratrol, also exhibit neuroprotective properties through various mechanisms, including antioxidant activity and modulation of signaling pathways like PI3K/Akt.[8][9]

Experimental Protocols: Neuroprotective Activity Assessment

MPTP-Induced Mouse Model of Parkinson's Disease: [7]

-

Animal Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms.

-

Compound Administration: The test compound (e.g., phenylbutyrate) is administered to the mice before or after MPTP treatment.

-

Behavioral Assessment: Motor function is assessed using tests like the rotarod test.

-

Neurochemical Analysis: Striatal dopamine levels are measured using techniques like HPLC.

-

Immunohistochemistry: The number of tyrosine hydroxylase-positive neurons in the substantia nigra is quantified to assess neuronal survival.

Caption: Signaling pathways involved in the neuroprotective effects of phenyl derivatives.

Other Biological Activities

Derivatives based on the this compound scaffold have also been explored for a range of other biological activities, including:

-

Antimicrobial Activity: N-phenylpiperazine derivatives and N-[(5′-substituted-2′-phenyl-1H-indol-3′-yl)methylene]-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives have shown activity against various bacterial and fungal pathogens.[10][11]

-

Enzyme Inhibition: Besides CYP51, derivatives have been synthesized to inhibit other enzymes like phenylalanine ammonia-lyase and α-amylase.[12][13][14]

-

Sigma 1 Receptor Ligands: Analogs of carbetapentane, which contains a phenylcyclopentane core, have been developed as potent and selective sigma 1 ligands with potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[15]

The this compound core structure, while simple in itself, provides a versatile platform for the development of a wide range of biologically active molecules. The derivatives discussed in this guide highlight the significant potential of this scaffold in addressing various therapeutic needs, from cancer and infectious diseases to neurodegenerative disorders. The continued exploration of structure-activity relationships and mechanisms of action for these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to facilitate their translation into clinical candidates.

References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-phenylnaphthalenoid amide derivatives and their topoisomerase IIα inhibitory and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajchem-a.com [ajchem-a.com]

- 14. ukm.my [ukm.my]

- 15. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the aromatic ring in 2-Phenylpentane

An In-depth Technical Guide to the Aromatic Ring Reactivity of 2-Phenylpentane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aromatic ring in this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the influence of the sec-pentyl substituent on the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions. Key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are discussed. The guide presents quantitative data from analogous compounds to predict product distributions, offers detailed experimental protocols, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows.

Introduction: The Structure and Electronic Profile of this compound

This compound, also known as (1-methylbutyl)benzene, is an alkyl-substituted aromatic hydrocarbon[1]. Its structure consists of a benzene ring attached to the second carbon of a pentane chain[2]. The reactivity of the aromatic nucleus is fundamentally governed by the electronic and steric properties of this sec-pentyl substituent.

The sec-pentyl group, like other alkyl groups, is classified as an electron-donating group (EDG)[3]. It influences the aromatic ring through two primary mechanisms:

-

Inductive Effect (+I): The sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring. This difference leads to a net push of electron density from the alkyl chain into the aromatic system, increasing its nucleophilicity[4].

-

Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the benzene ring further donates electron density.

This increase in electron density makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene, thus "activating" the ring for electrophilic aromatic substitution[5][6]. Consequently, reactions involving this compound are generally faster than those with benzene[4].

Regioselectivity in Electrophilic Aromatic Substitution: The Ortho, Para Directing Effect

The sec-pentyl group directs incoming electrophiles primarily to the ortho (C2, C6) and para (C4) positions of the aromatic ring[7][8]. This directing effect is a consequence of the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction[9].

When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the sec-pentyl group. This tertiary carbocation is significantly stabilized by the electron-donating inductive and hyperconjugative effects of the alkyl group[10][11]. In contrast, meta attack does not produce such a stabilized intermediate, making the activation energy for meta substitution higher[11]. Therefore, the ortho and para products are formed at a much faster rate.

However, the steric bulk of the sec-pentyl group can hinder the approach of the electrophile to the adjacent ortho positions. This steric hindrance often leads to a higher yield of the para isomer, where the incoming group is positioned farthest from the bulky substituent[12][13].

References

- 1. CAS 2719-52-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H16 | CID 17627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. leah4sci.com [leah4sci.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

2-Phenylpentane: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 2-Phenylpentane (also known as sec-amylbenzene). The information is intended for use by professionals in research and development who may handle this chemical. All quantitative data are summarized in structured tables, and relevant experimental protocols are detailed.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an alkyl-substituted aromatic hydrocarbon, characterized by its hydrophobic nature due to the presence of a phenyl group and a pentane chain.[1] This results in low solubility in water but good solubility in organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| CAS Number | 2719-52-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | 190-192 °C | |

| Melting Point | -75 °C | |

| Flash Point | 62 °C (144 °F) - closed cup | |

| Density | 0.862 g/cm³ at 25 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and poses specific hazards to the aquatic environment.

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life[1][2] |

Hazard Statements

-

H226: Flammable liquid and vapor.

-

H413: May cause long lasting harmful effects to aquatic life.[1][2]

Precautionary Statements

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Toxicological Information

The toxicological data for this compound is limited. The primary reported value is the lowest published lethal dose (LDLo) in rats.

| Endpoint | Value | Species | Route | Reference |

| LDLo (Lowest published lethal dose) | 10 mL/kg | Rat | Oral | [3] |

Toxic Effects Observed at LDLo:

-

Lungs, Thorax, or Respiration: Fibrosis (focal), pneumoconiosis, acute pulmonary edema.[4]

-

Blood: Hemorrhage.[4]

Potential Health Effects

-

Inhalation: High concentrations of vapor may be narcotic.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Considered a poison by ingestion.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available. However, the following sections describe the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would typically be followed for such assessments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality in that group determines the next step.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and humidity, and have access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance is typically administered in a suitable vehicle, such as corn oil.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Three animals are used in the first step.

-

If no mortality occurs, the next higher dose is used in a new group of three animals.

-

If mortality occurs, the next lower dose is used.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Flammability (Based on ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester)

This method determines the flash point of petroleum products in a closed cup.

-

Principle: A brass test cup is filled with the test specimen and fitted with a cover. The sample is heated and stirred at specified rates. An ignition source is directed into the cup at regular intervals with simultaneous interruption of stirring until a flash is detected.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The sample is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

The stirrer is operated at a specified speed.

-

At prescribed temperature intervals, a test flame is applied to the vapor space of the cup.

-

The flash point is the lowest temperature at which application of the test flame causes the vapor above the sample to ignite.

-

Aquatic Toxicity (Based on OECD Guideline 202: Daphnia sp. Acute Immobilisation Test)

This test determines the acute toxicity of a substance to daphnids (Daphnia magna).

-

Principle: Young daphnids are exposed to the test substance in a range of concentrations for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Conditions: The test is conducted in a defined medium at a constant temperature (e.g., 20 ± 1 °C) with a 16-hour light/8-hour dark cycle.

-

Procedure:

-

A series of test concentrations and a control are prepared.

-

Daphnids are placed in the test solutions.

-

Observations are made at 24 and 48 hours to determine the number of immobilized daphnids.

-

-

Data Analysis: The 48-hour EC50 is calculated using statistical methods.

Hypothetical Signaling Pathway of Toxicity

Currently, there is no specific published information on the signaling pathways affected by this compound. However, based on the known toxic effects of similar aromatic hydrocarbons and organic solvents, a plausible mechanism of toxicity involves the induction of oxidative stress, leading to cellular damage. Benzene, a related compound, is known to generate reactive oxygen species (ROS) during its metabolism, which can damage cellular components like DNA, proteins, and lipids.[5][6]

The following diagram illustrates a hypothetical signaling pathway for this compound-induced cellular toxicity, centered around the generation of oxidative stress.

Caption: Hypothetical pathway of this compound induced cytotoxicity via oxidative stress.

Handling and Storage

-

Handling: Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from ignition sources.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Workflow for Safety Assessment

The following diagram outlines a general workflow for the safety and hazard assessment of a chemical like this compound.

References

- 1. This compound | C11H16 | CID 17627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:29316-05-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategies for 2-Phenylpentane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-phenylpentane (also known as sec-amylbenzene or (1-methylbutyl)benzene), a valuable building block in organic synthesis. Additionally, it outlines a detailed, representative experimental protocol for its synthesis via Friedel-Crafts alkylation, a common and effective method for its preparation. This document also includes information on the physicochemical properties and analytical characterization of this compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. It is typically offered in technical grades, with purities often around 85%, though higher purity grades are also available from select vendors. When sourcing this compound, it is crucial to consult the supplier's certificate of analysis for detailed purity information and potential isomers.

Below is a summary of representative suppliers and their typical offerings. Please note that availability and pricing are subject to change and may require institutional login for viewing.

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Santa Cruz Biotechnology | 2719-52-0 | Research Grade | Varies |

| Thermo Scientific (Alfa Aesar) | 2719-52-0 | tech. 85% | 1 g, 5 g, 25 g |

| Sigma-Aldrich (Merck) | 2719-52-0 | Varies | Varies |

| CymitQuimica | 2719-52-0 | 85% | 1 g, 5 g |

| BenchChem | 2719-52-0 | Research Grade | Inquire for details |

| Chem-Impex International | 2719-52-0 | >98% (GC) | 1 g, 5 g, 10 g |

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆[2] |

| Molecular Weight | 148.24 g/mol [2] |

| CAS Number | 2719-52-0[2] |

| Boiling Point | 190-192 °C at 760 mmHg[3] |

| Melting Point | -69.9 °C[4] |

| Density | 0.859 g/cm³[3] |

| Refractive Index | 1.4853 - 1.487[3] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Synthetic Methodology: Friedel-Crafts Alkylation

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene using a suitable pentylating agent, such as 2-chloropentane or 1-pentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst.[5][6]

The general reaction involves the formation of a secondary carbocation from the alkylating agent, which then acts as an electrophile and attacks the benzene ring.

Reaction Mechanism

The mechanism for the Friedel-Crafts alkylation of benzene with 2-chloropentane to yield this compound is illustrated below.

Caption: General mechanism of Friedel-Crafts alkylation for this compound synthesis.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Anhydrous benzene

-

2-Chloropentane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

-

Reagent Charging: To the flask, add anhydrous benzene (e.g., 1.5 mol) and cool the flask in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.5 mol) to the stirred benzene.

-

Addition of Alkylating Agent: From the dropping funnel, add 2-chloropentane (e.g., 0.5 mol) dropwise over a period of 30-60 minutes, maintaining the temperature of the reaction mixture between 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene and any unreacted starting material) using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any isomeric byproducts. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z = 148 and a base peak corresponding to the loss of a butyl group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of δ 7.1-7.3 ppm), a multiplet for the benzylic proton, and signals for the aliphatic protons of the pentyl chain.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the aliphatic carbons of the pentyl group.[7]

Spectral data for this compound can be found in public databases such as PubChem for comparison.[7]

Safety Information

This compound is a combustible liquid and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for informational purposes for research and development professionals. All chemical procedures should be carried out with due attention to safety and in accordance with institutional and regulatory guidelines.

References

- 1. US2654791A - Production of 2-chloro-1-phenylpropane - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. dc.etsu.edu [dc.etsu.edu]

- 7. This compound | C11H16 | CID 17627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Phenylpentane via Friedel-Crafts Alkylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the attachment of alkyl groups to aromatic rings.[1][2] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction is widely employed in the synthesis of a variety of alkylbenzenes, which are crucial intermediates in the pharmaceutical, fragrance, and polymer industries. This application note provides a detailed protocol for the synthesis of 2-phenylpentane, a valuable alkylbenzene intermediate, through the Friedel-Crafts alkylation of benzene using either 2-chloropentane or pentene isomers as the alkylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through the generation of a secondary pentyl carbocation, which then acts as an electrophile and attacks the electron-rich benzene ring.[3][4] Understanding the reaction mechanism, potential side reactions such as polyalkylation and carbocation rearrangements, and purification techniques is critical for achieving a high yield and purity of the desired product.[3][5] These application notes provide two detailed experimental protocols, a comprehensive summary of reaction parameters, and essential safety information to guide researchers in the successful synthesis of this compound.

Data Presentation

Table 1: Summary of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 |

| 2-Chloropentane | C₅H₁₁Cl | 106.59 | 96-98 | 0.873 |

| 1-Pentene | C₅H₁₀ | 70.13 | 30 | 0.641 |

| 2-Pentene | C₅H₁₀ | 70.13 | 36 | 0.648 |

| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 2.44 |

| This compound | C₁₁H₁₆ | 148.25 | 190-192 | 0.863 |

Table 2: Experimental Conditions and Expected Yields for the Synthesis of this compound

| Alkylating Agent | Catalyst | Benzene:Alkylating Agent:Catalyst (Molar Ratio) | Reaction Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |

| 2-Chloropentane | AlCl₃ | 5 : 1 : 1.1 | 0 - 5 | 2 | 60 - 70 |

| 1-Pentene/2-Pentene | AlCl₃ / H₂SO₄ | 5 : 1 : 0.5 | 10 - 20 | 3 | 50 - 65 |

Note: Yields are approximate and can vary based on the purity of reagents, reaction scale, and precise control of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzene and 2-Chloropentane

Materials:

-

Benzene (anhydrous)

-

2-Chloropentane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Charging the Flask: Add 80 mL of anhydrous benzene to the flask. Cool the flask to 0-5 °C using an ice bath.

-

Catalyst Addition: While stirring, carefully and portion-wise add 14.7 g (0.11 mol) of anhydrous aluminum chloride to the cooled benzene. The addition should be slow to control the exothermic reaction.

-

Addition of Alkylating Agent: Place 10.7 g (0.1 mol) of 2-chloropentane in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Quenching: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker. This step is highly exothermic and should be performed with caution in a fume hood. Stir the mixture until the ice has melted.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Remove the excess benzene and diethyl ether by simple distillation.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric pressure, collecting the fraction boiling between 190-192 °C.

-

Characterization: Characterize the final product by its boiling point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Protocol 2: Synthesis of this compound from Benzene and Pentene

Materials:

-

Benzene (anhydrous)

-

1-Pentene or 2-Pentene

-

Anhydrous Aluminum Chloride (AlCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Diethyl Ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-